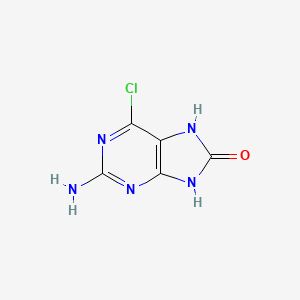

2-amino-6-chloro-7H-purin-8(9H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4ClN5O |

|---|---|

Molecular Weight |

185.57 g/mol |

IUPAC Name |

2-amino-6-chloro-7,9-dihydropurin-8-one |

InChI |

InChI=1S/C5H4ClN5O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H4,7,8,9,10,11,12) |

InChI Key |

BACXFRHGEVIZPV-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(NC(=O)N1)N=C(N=C2Cl)N |

Origin of Product |

United States |

Nomenclature, Isomerism, and Structural Considerations of 2 Amino 6 Chloro 7h Purin 8 9h One

Systematic Nomenclature and Common Academic Designations

The naming of 2-amino-6-chloro-7H-purin-8(9H)-one is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), which provide a systematic framework for identifying its structure. The name itself indicates a purine (B94841) core with an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 6, and an oxo group (=O) at position 8. The designation "7H-purin-8(9H)-one" specifies a particular tautomeric form, where hydrogens are located on the nitrogen atoms at positions 7 and 9, and the C8 position is a ketone.

Due to its structural similarity to guanine (B1146940) (2-amino-1,9-dihydro-6H-purin-6-one), the compound is sometimes referred to by common or semi-systematic names that highlight this relationship. For instance, the closely related compound 2-amino-6-chloropurine (B14584) is often called 6-chloroguanine. sigmaaldrich.commzcloud.org By extension, this compound can be considered a derivative of 8-oxoguanine, a common product of oxidative DNA damage. nih.gov

A summary of the nomenclature for this compound is presented below.

| Nomenclature Type | Designation |

| Prompt-Specified Name | This compound |

| Systematic (IUPAC) Name | 2-amino-6-chloro-1,7-dihydro-8H-purin-8-one |

| Common Designation | 6-chloro-8-oxoguanine |

| Related Compound Name | 6-Chloro-2-purinamine sigmaaldrich.com |

Positional Isomerism and Substituent Effects on the Purine Core

The chemical properties of the purine ring are highly sensitive to the placement and electronic nature of its substituents. In this compound, the three substituents—amino, chloro, and oxo—exert distinct and competing electronic effects that modulate the reactivity and stability of the molecule.

2-Amino Group: The amino group at the C2 position is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyrimidine (B1678525) portion of the purine ring.

6-Chloro Group: The chlorine atom at the C6 position is an electron-withdrawing group (EWG) through induction due to its high electronegativity. It also possesses weak electron-donating resonance capabilities via its lone pairs, but the inductive effect is generally dominant in aromatic systems.

8-Oxo Group: The oxo group at the C8 position is a strong EWG, withdrawing electron density from the imidazole (B134444) ring through both resonance and induction.

Tautomeric Equilibrium of this compound

Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of purine chemistry. For this compound, the presence of multiple nitrogen atoms and an exocyclic oxo group allows for a variety of tautomeric forms. The most significant equilibrium exists between the keto and enol forms (related to the 8-oxo group) and between different N-H protomers on the heterocyclic rings.

7H-Purine Tautomers

The 7H-purine tautomers are characterized by the presence of a hydrogen atom on the N7 nitrogen of the imidazole ring. The name provided in the prompt, this compound, specifies a tautomer that is part of this family. In this form, the purine core exists in the keto-amino form, which is generally favored for guanine and its derivatives. Experimental studies on related C8-substituted guanine nucleosides, such as 8-hydroxyguanosine (B14389) (which exists as the 8-keto tautomer), confirm the presence of the N7-H proton, supporting the stability of this tautomeric family. nih.gov

9H-Purine Tautomers

The 9H-purine tautomers feature a hydrogen atom on the N9 nitrogen. This is the most common tautomeric form for purines found in nucleic acids, such as adenine (B156593) and guanine. For this compound, the corresponding 9H tautomer would be 2-amino-6-chloro-1,9-dihydro-8H-purin-8-one. The equilibrium between the 7H and 9H forms is a critical aspect of purine chemistry, with the relative stability often depending on the substitution pattern and the surrounding environment (e.g., solvent polarity, solid-state packing). researchgate.net

Theoretical and Experimental Determination of Tautomeric Preferences in Solution and Solid State

Determining the dominant tautomeric form of a substituted purine requires a combination of theoretical calculations and experimental analysis.

Theoretical Studies: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of different tautomers. nih.gov Studies on the parent compound, 8-oxoguanine, have shown that the 6,8-diketo tautomer is the most stable form in aqueous solution. These calculations also indicate that removing the proton from N7 is energetically unfavorable, suggesting that the N7-H tautomers are a significant part of the equilibrium. nih.gov The presence of the electron-withdrawing chloro group at C6 in the target compound is expected to further influence this equilibrium, but the fundamental preference for the keto forms over the enol (8-hydroxy) form remains.

Experimental Methods:

NMR Spectroscopy: Nitrogen-15 NMR spectroscopy is a particularly sensitive technique for probing tautomerism in purine systems. The observation of proton-nitrogen coupling constants can provide direct evidence for the location of hydrogen atoms. For example, a study on 8-hydroxyguanosine used ¹⁵N NMR to confirm its existence in the 8-keto form and to show that there was no evidence of the 8-enol tautomer in the absence of ionization. nih.gov

X-ray Crystallography: In the solid state, X-ray diffraction provides definitive structural information, including the precise location of hydrogen atoms, which reveals the dominant tautomer within the crystal lattice. While no crystal structure for the specific title compound is publicly available, structures of related compounds inform the likely packing and hydrogen bonding patterns.

Vibrational Spectroscopy: FT-IR and FT-Raman spectroscopy, when combined with computational predictions, can help identify tautomeric forms by comparing experimental and calculated vibrational frequencies. sigmaaldrich.com

The evidence from the closely related 8-oxoguanine strongly suggests that this compound exists predominantly in its keto-amino form rather than the enol-imino form. The equilibrium between the N7-H and N9-H protomers will be sensitive to the phase, with different forms potentially being favored in solution versus the solid state due to differences in solvation energies and crystal packing forces.

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms. The purine ring system is inherently planar due to its aromatic character. However, substituents can cause minor deviations from planarity.

Computational studies on 8-oxoguanine provide insight into the expected geometry. The introduction of the 8-oxo group leads to specific intramolecular interactions. For example, in 8-oxoguanine nucleosides, repulsion between the oxygen at C8 and the phosphate (B84403) backbone is a known conformational driver. nih.gov While the title compound is not a nucleoside, the steric and electronic influence of the C8=O group, along with the C2-NH₂ and C6-Cl groups, dictates the final low-energy conformation.

The table below presents calculated geometric parameters for the core ring structure of a related oxopurine, which serve as a reasonable approximation for the geometry of this compound.

Table of Representative Geometric Parameters (from calculated 8-oxopurine structures)

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| N1–C2 | ~1.38 Å |

| C2–N3 | ~1.32 Å |

| N3–C4 | ~1.36 Å |

| C4–C5 | ~1.39 Å |

| C5–C6 | ~1.42 Å |

| C6–N1 | ~1.34 Å |

| C5–N7 | ~1.38 Å |

| N7–C8 | ~1.39 Å |

| C8–N9 | ~1.36 Å |

| N9–C4 | ~1.38 Å |

| C8=O | ~1.23 Å |

| **Bond Angles (°) ** | |

| C2–N1–C6 | ~124° |

| N1–C2–N3 | ~120° |

| C2–N3–C4 | ~114° |

| N3–C4–C5 | ~127° |

| C4–C5–C6 | ~118° |

| C5–C6–N1 | ~117° |

| C5–N7–C8 | ~105° |

| N7–C8–N9 | ~113° |

Note: These values are illustrative and based on data for related purine systems. The actual values for this compound may vary.

Intermolecular Interactions and Self-Assembly Propensities

The capacity of this compound to form higher-order structures through self-assembly is dictated by the array of intermolecular forces it can deploy. The molecule's architecture, featuring a purine core substituted with hydrogen-bond donors, acceptors, a halogen atom, and an aromatic system, allows for a complex interplay of non-covalent interactions. These interactions govern its crystal packing and behavior in condensed phases.

Hydrogen Bonding:

Hydrogen bonding is the principal intermolecular force directing the self-assembly of purine derivatives. The this compound molecule possesses multiple sites for such interactions:

Hydrogen Bond Donors: The primary amine (-NH₂) at the C2 position and the nitrogen atoms at the N7 and N9 positions of the purine ring act as hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen atom at the C8 position and the nitrogen atoms at N1 and N3 are potent hydrogen bond acceptors.

The presence of the C8-oxo group is particularly significant. In canonical nucleobases like guanine, the Watson-Crick face is the primary site for hydrogen bonding. However, the oxidation of the C8 position to form an 8-oxo-purine derivative, as in the subject compound, alters the electronic distribution and steric profile, often promoting different hydrogen-bonding patterns. nih.govkhanacademy.org

Studies on the closely related compound 8-oxoguanine (8-oxoG) reveal that it can readily form base pairs using its Hoogsteen edge. nih.govpnas.org This suggests that this compound would also favor self-pairing or interactions with other molecules via a Hoogsteen-like geometry. This type of pairing involves the N7-H donor and the C8=O acceptor. The amino group at C2 can participate in forming additional hydrogen bonds, leading to the formation of stable, planar hydrogen-bonded networks, such as tapes or ribbons. nih.gov For instance, the interaction between the C2-amino group of one molecule and the N1/N3 atoms of another could create extended linear arrays.

The stability of these hydrogen-bonded complexes is largely dependent on the number of hydrogen bonds formed and the pattern of donors and acceptors. nih.gov

Pi-Pi Stacking Interactions:

The planar, aromatic purine ring system of this compound facilitates π-π stacking interactions. These forces, arising from the attraction between the electron clouds of adjacent aromatic rings, are crucial for stabilizing the three-dimensional structure of self-assembled systems. In a crystal lattice or aggregate, the hydrogen-bonded sheets or ribbons would likely be arranged in parallel, with the purine rings stacking on top of one another to maximize these stabilizing interactions. The geometry of this stacking can be parallel-displaced or T-shaped, influenced by the electronic nature and steric hindrance of the substituents.

Other Intermolecular Forces:

Halogen Bonding: The chlorine atom at the C6 position introduces the possibility of halogen bonding. Chlorine, being an electronegative atom, can have a region of positive electrostatic potential (a σ-hole) on its outermost surface, which can interact favorably with a Lewis base, such as the oxygen of the carbonyl group or a nitrogen atom on an adjacent molecule. While generally weaker than hydrogen bonds, these interactions can provide additional directionality and stability to the crystal packing. libretexts.org

Propensity for Self-Assembly:

The combination of strong, directional hydrogen bonding and non-specific, but significant, π-π stacking interactions gives this compound a high propensity for self-assembly. The most probable assembly mechanism involves the formation of planar, hydrogen-bonded tapes or sheets. The specific geometry of these sheets would be determined by the preferred hydrogen-bonding motif (e.g., Hoogsteen-like pairing). These 2D structures would then stack upon one another, stabilized by π-π interactions, to form a well-ordered 3D supramolecular architecture. The interplay between these different forces dictates the final crystal structure and polymorphism of the compound.

Synthetic Methodologies for 2 Amino 6 Chloro 7h Purin 8 9h One

Classical Multi-Step Synthetic Routes

The traditional synthesis of 2-amino-6-chloro-7H-purin-8(9H)-one involves a series of well-established chemical transformations. These routes typically begin with simpler, commercially available precursors and build the purine (B94841) ring system through sequential reactions.

Precursor Compounds and Starting Materials

The synthesis often commences with substituted pyrimidine (B1678525) derivatives. A key precursor is 2,4,5-triamino-6-chloropyrimidine. google.com This compound provides the foundational six-membered ring and the necessary amino groups for the subsequent formation of the imidazole (B134444) portion of the purine. Another common starting material is guanine (B1146940), which can be chemically modified to introduce the desired chloro and oxo functionalities. researchgate.net In some methods, 2-amino-6-chloropurine (B14584) is used as an intermediate, which is then further functionalized. redalyc.org

A variety of reagents are employed to facilitate these transformations. For instance, phosphorus oxychloride is a common chlorinating agent used to convert a hydroxyl group at the 6-position to a chloro group. researchgate.netgoogle.com Phase transfer catalysts, such as tetraethylammonium (B1195904) chloride, are sometimes used to improve reaction efficiency, particularly in chlorination reactions. researchgate.netgoogle.com

Cyclization Reactions for Purine Ring Formation

The formation of the purine's second ring, the imidazole ring, is a critical step. This is typically achieved through a cyclization reaction involving the 4- and 5-amino groups of a pyrimidine precursor. One method involves the reaction of 2,4,5-triamino-6-chloropyrimidine with a one-carbon source, such as diethoxymethyl acetate (B1210297) or triethyl orthoformate. google.com These reagents provide the carbon atom that becomes C8 of the purine ring. The reaction is typically heated to drive the condensation and subsequent ring closure. google.com

Another approach involves the use of phosgene (B1210022) or a phosgene equivalent to introduce the carbonyl group at the 8-position. For example, reacting a substituted pyrimidine with a phosgene-pyridine complex can lead to the formation of the 8-oxo-purine structure. acs.org

Halogenation and Amination Strategies

The introduction of the chlorine atom at the 6-position is a key step in the synthesis. As mentioned, this is often accomplished by treating a 6-hydroxypurine derivative (such as guanine) with a chlorinating agent like phosphorus oxychloride. researchgate.netgoogle.com This reaction can be performed in the presence of a phase transfer catalyst to facilitate the conversion. google.com The resulting 2-amino-6-chloropurine is a versatile intermediate. redalyc.orgfiu.edu

The amino group at the 2-position is typically present from the starting pyrimidine precursor, such as 2,4,5-triamino-6-chloropyrimidine. google.com In other routes starting from guanine, the 2-amino group is already part of the core structure. researchgate.net

Oxidation Reactions for the 8-Oxo Moiety

The formation of the 8-oxo functionality is a defining feature of the target compound. In some synthetic pathways, the 8-oxo group is introduced during the cyclization step, for instance, by using phosgene. acs.org In other cases, a pre-existing purine may be oxidized. The oxidation of purines can lead to the formation of 8-oxo derivatives. nih.govmdpi.com For example, reactive oxygen species can oxidize the C8 position of a purine ring. nih.govnih.gov While not a direct synthetic route for this specific compound in the provided results, the principle of purine oxidation to an 8-oxo derivative is a known chemical transformation.

Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a push towards developing more efficient and environmentally friendly synthetic methods.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and reduced reaction times compared to conventional heating methods. rsc.orgnanobioletters.com This approach has been successfully applied to the synthesis of various purine scaffolds. nih.gov

In the synthesis of related purin-8-one derivatives, microwave irradiation has been effectively used for key steps such as the Buchwald-Hartwig amination. For instance, the reaction can be efficiently performed with a palladium precatalyst like XPhos Pd G2 under microwave irradiation at 100°C, significantly shortening reaction times to between 1 and 9 hours. nih.gov In some cases where reactions are sluggish, prolonging the microwave irradiation time and increasing the amount of precatalyst have proven effective. nih.gov

The benefits of microwave assistance are also evident in the preparation of aminopurine analogs. Using a modified microwave oven, the amination of 6-chloropurine (B14466) derivatives with various amines can be conducted smoothly in water, highlighting a green chemistry approach. scielo.br This method not only accelerates the nucleophilic aromatic substitution but also simplifies product work-up. scielo.br The development of microwave-assisted, one-pot procedures for purine-like scaffolds underscores the efficiency of this technology, relying on easily accessible reagents and simple, fast protocols. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Purine-like Scaffold This table illustrates the typical improvements seen when switching to microwave-assisted synthesis, as demonstrated in the synthesis of 6-methoxy-5,6-dihydro-5-azapurines.

| Parameter | Conventional Method (Entry 1) | Microwave-Assisted Method (Entry 2) | Optimized Microwave Method (Entry 3) |

| Temperature | 70 °C | 140 °C | 140 °C |

| Reaction Time | 30 min | 30 min | 30 min |

| Reagents | Aminotriazole, Trimethyl orthoformate, Acetic Acid | Aminotriazole, Trimethyl orthoformate, Acetic Acid | Aminotriazole, Triethyl orthoformate , Acetic Acid |

| Yield | 4% | 47% | 71% |

| Data sourced from a study on 5-azapurines, demonstrating the general efficacy of microwave synthesis. nih.gov |

Flow Chemistry Applications

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing, offering enhanced control over reaction parameters, improved safety, and potential for scalability. While specific applications in the synthesis of this compound are not yet widely documented, the principles are highly relevant for process optimization and selectivity. raco.cat

Studies on related reactions, such as the aza-Michael addition, have shown that flow chemistry allows for operations at temperatures exceeding the boiling points of the solvents involved, which can be pivotal for achieving higher selectivity. raco.cat The insights gained from using flow reactors, even on a preliminary basis, can provide a foundational understanding of reaction dynamics and equilibrium. This is crucial for optimizing conditions to gain enhanced control and efficiency in synthetic processes. raco.cat The potential for this technology to improve the synthesis of complex heterocyclic systems like purin-8-ones is significant.

Solvent-Free and Environmentally Benign Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes for purine derivatives. A key strategy is the reduction or elimination of hazardous organic solvents.

One notable approach is the use of water as a reaction medium. Microwave-assisted amination of 6-chloropurine derivatives has been successfully performed in water, resulting in a clean and efficient protocol for preparing 6-substituted aminopurines in very good yields. scielo.br This method avoids the use of volatile and often toxic organic solvents.

Another innovative technique involves solvent-free reaction conditions. For the synthesis of the related precursor 2-amino-6-chloropurine from guanine and phosphorus oxychloride, a method utilizing an ionic liquid, 1-(1-Propylsulfonic)-3-methylimidazolium chloride ([PSMIM]Cl), as a catalyst under solvent-free conditions has been reported. researchgate.net This protocol is advantageous due to its mild reaction conditions, short reaction times, and good to excellent yields. researchgate.net Furthermore, the ionic liquid catalyst can be recovered and reused multiple times without a significant loss of activity, adding to the environmental and economic benefits of the procedure. researchgate.net

Chemo- and Regioselective Synthesis of this compound

A significant challenge in purine chemistry is controlling the regioselectivity of substitutions, particularly on the nitrogen atoms of the purine ring system. For many purine derivatives, reactions can lead to a mixture of N7 and N9 isomers.

To address this, methods for the regioselective synthesis of N7-substituted purines have been developed. One strategy involves the use of protecting groups. For instance, starting with 2-amino-6-chloropurine, the introduction of a Boc protecting group can direct subsequent reactions. researchgate.net A combination of this protecting group strategy with specific reaction protocols allows for the versatile synthesis of N7-substituted adenines and guanines. researchgate.net

Another powerful method for direct regioselective N7-alkylation involves the use of specific catalysts. A developed method for introducing tert-alkyl groups onto the N7 position of 6-substituted purines utilizes N-trimethylsilylated purines reacting with a tert-alkyl halide in the presence of SnCl₄ as a catalyst. nih.gov The choice of Lewis acid is critical; the best results for the tert-butylation of 6-chloropurine were achieved with SnCl₄. nih.gov This regioselectivity is highly dependent on the substituent at the C6 position of the purine ring. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing yield and purity while ensuring process efficiency. This involves systematically varying conditions such as catalysts, reagents, solvents, temperature, and reaction time.

In the synthesis of purine derivatives, the choice of catalyst and its concentration are key variables. For the N7 tert-butylation of 6-chloropurine, a systematic study was performed to optimize the reaction. nih.gov It was found that using SnCl₄ as a catalyst in acetonitrile (B52724) at room temperature gave the best results, achieving a 75% isolated yield of the desired N7 isomer. nih.gov Reducing the amount of catalyst had a significant negative impact on the conversion of the starting material. nih.gov

Table 2: Optimization of N7-tert-Butylation of 6-Chloropurine

| Entry | Catalyst | Equivalents of Catalyst | Solvent | Temperature | Yield of N7 Isomer |

| 1 | SnCl₄ | 2.1 | ACN | Room Temp | 75% (isolated) |

| 2 | SnCl₄ | 1.0 | ACN | Room Temp | 40% (isolated) |

| 3 | SnCl₄ | 0.5 | ACN | Room Temp | 15% (LC/MS) |

| 4 | SnCl₄ | 0.1 | ACN | Room Temp | <5% (LC/MS) |

| 5 | TiCl₄ | 2.1 | ACN | Room Temp | 43% (isolated) |

| 6 | TMSOTf | 2.1 | ACN | Room Temp | 0% |

| 7 | SnCl₄ | 2.1 | DCM | Room Temp | 25% (LC/MS) |

| Data adapted from a study on direct N7 regioselective tert-alkylation of 6-substituted purines. nih.gov |

Reaction time is another critical parameter. In some challenging coupling reactions for the synthesis of purin-8-ones, prolonging the reaction time from 1-2 hours to 6-9 hours was necessary to achieve a satisfactory conversion, along with the addition of more catalyst. nih.gov The synthesis of 2-amino-6-chloropurine itself has been optimized from a multi-step process to a one-step method using tetraethylamine chloride in acetonitrile, resulting in a 72.1% yield. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification and isolation of the target compound and its synthetic intermediates are essential for obtaining materials of high purity. A variety of standard and advanced techniques are employed.

For many purine syntheses, the final products and intermediates can be isolated by simple filtration . This is often possible when the product precipitates out of the reaction mixture upon cooling or after adjusting the pH. scielo.brgoogle.com For instance, after a reaction, the solid product can be collected by suction using a Buchner funnel and dried. google.com

Column chromatography is a widely used and versatile purification method. It is effective for separating complex mixtures and isolating pure compounds from side products and unreacted starting materials. scielo.br Specific solvent systems, such as gradients of hexanes and ethyl acetate, are commonly used to elute the compounds from the silica (B1680970) gel column. fiu.edu

Crystallization is another powerful purification technique that can yield highly pure crystalline solids. Products can be crystallized from the reaction mixture or by dissolving the crude product in a suitable solvent and allowing it to cool slowly. fiu.edu In some cases, a process of adjusting the pH of the aqueous reaction mixture can induce crystallization of the product, which is then filtered off. google.com

Following synthesis, deprotection steps are often necessary. For example, acyl groups used to protect positions on the purine ring can be removed by hydrolysis to yield the final compound. google.com Similarly, Boc protecting groups are typically removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid. nih.gov

The purity and identity of the isolated compounds are confirmed using a suite of analytical methods, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govresearchgate.net

Advanced Analytical and Spectroscopic Techniques for Research on 2 Amino 6 Chloro 7h Purin 8 9h One

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental in isolating 2-amino-6-chloro-7H-purin-8(9H)-one from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. It offers high resolution and sensitivity for both qualitative and quantitative analysis. A study reported the use of HPLC to achieve a purity of not less than 98% for 2-amino-6-chloropurine (B14584), a closely related compound. researchgate.net The choice of stationary phase, mobile phase composition, and detector is critical for optimal separation. For instance, reversed-phase columns (e.g., C18) are commonly employed with mobile phases consisting of acetonitrile (B52724) and water or buffer solutions. UV detection is typically used, leveraging the chromophoric nature of the purine (B94841) ring system.

A related compound, 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate (B1210297), is analyzed for impurities using HPLC, with specified limits for impurities, related solvents, and water content. sigmaaldrich.com This highlights the capability of HPLC to separate and quantify even closely related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct GC analysis, its volatile derivatives can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization, for instance by silylation, can make the compound amenable to GC separation. GC-MS provides excellent separation efficiency and definitive identification through mass spectral data. This technique is particularly useful for detecting and identifying trace-level impurities that are also amenable to derivatization. Headspace GC-IMS (HS-GC-IMS) has been effectively used to analyze volatile organic compounds in complex matrices, demonstrating the potential for sensitive detection of volatile derivatives. mdpi.com

Thin-Layer Chromatography (TLC) in Synthetic Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic syntheses. In the synthesis of purine derivatives, TLC is invaluable for tracking the consumption of starting materials and the formation of the desired product, this compound. By comparing the retention factor (Rf) of the spots on the TLC plate with those of the starting materials and the expected product, chemists can quickly assess the reaction's status. Different solvent systems can be employed to achieve optimal separation of the components in the reaction mixture.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide detailed information about the molecular structure and can be used for the quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For a related compound, 2-Amino-6-chloropurine Riboside, the ¹H NMR spectrum showed distinct signals for the protons on the purine ring and the ribose moiety. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical structure of 2-amino-6-chloropurine has been confirmed using ¹³C NMR, among other techniques. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. researchgate.netmdpi.com These techniques reveal correlations between nuclei, helping to piece together the complete molecular structure. For example, HSQC experiments can link protons directly to the carbons they are attached to. mdpi.com

Table 1: Representative NMR Data for a Purine Derivative

| Nucleus | Chemical Shift (ppm) |

| ¹H | 8.404, 6.99, 5.840, 5.51, 5.21, 5.09, 4.512, 4.157, 3.944, 3.671, 3.582 chemicalbook.com |

| ¹³C | Data for related compounds suggest characteristic shifts for the purine core carbons. researchgate.netrsc.org |

Note: The provided ¹H NMR data is for 2-Amino-6-chloropurine Riboside and serves as an illustrative example of the type of data obtained. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. The loss of specific fragments, such as the chlorine atom or parts of the purine ring, can be correlated with the compound's known structure. miamioh.edu For 2-amino-6-chloropurine, mass spectral data is available and has been used for its identification. mzcloud.org

Table 2: Key Mass Spectrometry Data for a Related Purine

| Parameter | Value | Source |

| Molecular Weight | 285.69 g/mol | nih.gov |

| Exact Mass | 285.0628670 Da | nih.gov |

Note: The data provided is for 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The purine ring system, with its conjugated double bonds, gives rise to characteristic absorption bands in the ultraviolet region. The position and intensity of these bands are sensitive to the nature and position of substituents on the purine core.

The UV spectrum of purine derivatives is typically characterized by π → π* and n → π* transitions. For this compound, the presence of the amino group, the chloro substituent, and the oxo group at the C8 position, along with the tautomeric possibilities of the purine ring, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

UV-Vis spectroscopy can also be employed for the quantitative analysis of this compound in solution, provided a pure standard is available. By constructing a calibration curve of absorbance versus concentration, the concentration of the compound in unknown samples can be determined using the Beer-Lambert law.

Table 1: Expected UV-Vis Absorption Maxima for this compound based on Related Compounds

| Compound | Solvent/pH | λmax (nm) | Reference |

| 6-Chloropurine (B14466) | pH 11 | ~265 | google.com |

| 6-Chloropurine | pH 1 | ~273 | google.com |

| 8-Oxoguanine derivatives | Various | Variable | utexas.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

A theoretical study on the tautomeric forms of 2-amino-6-chloropurine provides insight into the expected vibrational frequencies. upm.edu.my For this compound, key functional groups include the amino group (N-H stretching and bending), the carbonyl group of the 8-oxo function (C=O stretching), the C-Cl bond, and the various C-N and C=C bonds within the purine ring system. The N-H stretching vibrations of the amino group and the purine ring typically appear in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the 8-oxo group is a strong indicator and is expected in the range of 1650-1750 cm⁻¹. The C-Cl stretching vibration usually appears in the lower frequency region of the spectrum.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino and Purine Ring) | Stretching | 3100 - 3500 |

| C=O (8-Oxo) | Stretching | 1650 - 1750 |

| C=N and C=C (Purine Ring) | Stretching | 1400 - 1650 |

| N-H | Bending | 1550 - 1650 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

While a specific crystal structure for this compound has not been reported, studies on related purine derivatives provide valuable insights into the likely structural features. For instance, the crystal structure of a DNA duplex containing 8-hydroxydeoxyguanine (an 8-oxopurine derivative) has been determined, revealing the spatial arrangement and hydrogen bonding patterns of the 8-oxopurine moiety within a larger structure. acs.org Similarly, research on 2,7,9-trisubstituted purin-8-ones has provided detailed structural information on related compounds. nih.gov These studies suggest that the purine ring is likely to be planar, and the substituents will adopt specific conformations to minimize steric hindrance and maximize favorable intermolecular interactions. The presence of the amino and oxo groups, along with the nitrogen atoms in the purine ring, provides ample opportunities for the formation of a robust hydrogen-bonding network in the crystal lattice.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical formula to verify the compound's identity and purity.

For this compound, the molecular formula is C₅H₄ClN₅O. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms.

Table 3: Theoretical Elemental Composition of this compound (C₅H₄ClN₅O)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 5 | 60.055 | 32.02 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.15 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 18.90 |

| Nitrogen (N) | 14.007 | 5 | 70.035 | 37.34 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.53 |

| Total | 187.574 | 100.00 |

Experimental results from elemental analysis of a synthesized and purified sample of this compound should closely match these theoretical percentages to confirm its elemental composition.

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry and polarography, are employed to study the redox properties of this compound. These methods can provide information on the oxidation and reduction potentials of the compound, the number of electrons transferred in the redox processes, and the stability of the resulting species.

The purine ring system is electrochemically active, and its redox behavior is influenced by the attached functional groups. The presence of the electron-withdrawing chloro group and the oxo group, as well as the electron-donating amino group, will affect the ease of oxidation and reduction of the purine core.

Studies on related compounds offer insights into the expected electrochemical behavior. For instance, the electrochemical reduction of 2-amino-6-chloropurine has been shown to involve the reduction of the C-Cl bond. google.com The redox potential of non-metallic systems like those involving chlorine is well-established. chemguide.co.uk Furthermore, the redox potential of various metal-oxo complexes has been studied, which can provide a comparative framework for understanding the behavior of the oxo group in the purine system. nih.gov The oxidation of 8-oxopurines is a significant area of research, particularly in the context of oxidative DNA damage, and it is known that 8-oxopurines are more easily oxidized than their non-oxidized counterparts. researchgate.net The redox potential of pheophytin a in photosystem II has also been a subject of detailed investigation, highlighting the importance of redox properties in biological systems. nih.gov

The electrochemical analysis of this compound would likely reveal an oxidation process associated with the purine ring, potentially at a lower potential due to the presence of the amino and oxo groups, and a reduction process corresponding to the cleavage of the carbon-chlorine bond.

Computational and Theoretical Investigations of 2 Amino 6 Chloro 7h Purin 8 9h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the intrinsic properties of a molecule. For 2-amino-6-chloro-7H-purin-8(9H)-one, these calculations can elucidate its electronic structure, reactivity, and spectroscopic signatures, offering insights that are often difficult to obtain through experimental means alone.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is dictated by the arrangement of its valence electrons in molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

Table 1: Theoretical Electronic Properties of 2-amino-6-chloropurine (B14584) Tautomers

| Tautomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| N(7)H | -6.34 | -1.39 | 4.95 |

| N(9)H | -6.23 | -1.25 | 4.98 |

Data sourced from a computational study on 2-amino-6-chloropurine and may be indicative of the electronic properties of the related 8-oxo derivative. nih.gov

For this compound, the presence of the C8-oxo group would further influence the electron distribution. The oxygen atom would draw electron density, likely lowering the energies of both the HOMO and LUMO compared to the non-oxo parent compound. A detailed molecular orbital analysis would reveal the contributions of the amino, chloro, and oxo groups to the frontier orbitals, highlighting the regions of the molecule most involved in electronic transitions and chemical interactions.

Reactivity Descriptors (e.g., Fukui functions, electrostatic potential maps)

To gain a more nuanced understanding of the reactivity of this compound, various reactivity descriptors derived from quantum chemical calculations can be employed.

Fukui Functions: The Fukui function is a powerful tool for identifying the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. nih.gov It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the condensed Fukui functions for each atom, one can predict which atoms are most susceptible to attack. For this compound, one would expect the nitrogen atoms of the purine (B94841) ring and the oxygen of the carbonyl group to be potential sites for electrophilic attack, while the amino group could be a site for electrophilic interaction.

Electrostatic Potential (ESP) Maps: An ESP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the purine ring and the carbonyl oxygen, and positive potential near the amino group hydrogens and the hydrogen on the purine ring.

While specific Fukui function and ESP map data for the target molecule are not available, the general principles of their application to purine analogs are well-established in computational chemistry. nih.gov

Spectroscopic Property Predictions (e.g., theoretical NMR shifts, UV-Vis spectra)

Quantum chemical calculations can also predict the spectroscopic properties of a molecule with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

Theoretical NMR Shifts: The calculation of nuclear magnetic resonance (NMR) chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach can be invaluable for structure elucidation. nih.govnih.gov By calculating the theoretical ¹H and ¹³C NMR chemical shifts for different possible tautomers and isomers of this compound, one could compare these with experimental data to determine the most likely structure in solution. nih.govrsc.org The chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the chloro, amino, and oxo substituents.

Theoretical UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.net By simulating the UV-Vis spectrum of this compound, one could predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*). This information can be correlated with the molecular orbital analysis to understand the nature of the electronic excitations.

Energetics of Tautomerism and Isomerization

Purine derivatives, including this compound, can exist in several tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the purine ring. nih.govnih.govcuni.cz The relative stability of these tautomers can have a significant impact on the molecule's chemical and biological properties.

Quantum chemical calculations are essential for determining the relative energies of these tautomers in the gas phase and in solution. mdpi.com For this compound, the primary tautomeric equilibrium would likely involve the N(7)H and N(9)H forms. Computational studies on the related 2-amino-6-chloropurine have shown that the N(9)H tautomer is slightly more stable than the N(7)H tautomer. nih.gov The inclusion of the C8-oxo group would introduce additional possibilities for tautomerism, including enol forms. A thorough computational investigation would involve optimizing the geometry of each plausible tautomer and calculating its energy, including corrections for zero-point vibrational energy and solvation effects.

Table 2: Relative Energies of 2-amino-6-chloropurine Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| N(7)H | 0.17 |

| N(9)H | 0.00 |

Data sourced from a computational study on 2-amino-6-chloropurine and may provide an indication of the relative tautomeric stability of the related 8-oxo derivative. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Identification of Potential Biological Targets

Given the structural similarity of this compound to guanine (B1146940), a fundamental component of many biological processes, it is plausible that this compound could interact with a variety of protein targets. Purine analogs are known to target a wide range of enzymes, including protein kinases, polymerases, and metabolic enzymes.

A virtual screening campaign could be conducted where this compound is docked against a library of protein structures. nih.govnih.gov The results of such a screening would be a list of potential protein targets ranked by their predicted binding affinity for the ligand. Subsequent detailed docking studies on the top-ranked targets would provide insights into the specific binding mode, including the key amino acid residues involved in the interaction. For example, hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's active site would be identified.

While no specific molecular docking studies for this compound have been reported, the general approach has been successfully applied to many other purine derivatives to identify novel inhibitors for various diseases, including cancer and infectious diseases. rsc.org

Binding Affinity Predictions and Hot Spot Mapping

Currently, there are no specific studies in the available scientific literature that detail the binding affinity predictions or hot spot mapping for this compound. While computational methods for such predictions are well-established in drug discovery, they have not been publicly applied to this particular compound.

Molecular Recognition Mechanisms

Detailed molecular recognition mechanisms for this compound are not described in the current body of scientific research. Understanding these mechanisms would require specific studies involving computational docking and simulation with relevant biological targets, which have not been published.

Molecular Dynamics Simulations

Conformational Dynamics in Solution

There is no available research data on the conformational dynamics of this compound in solution. Such studies, typically employing molecular dynamics simulations, are crucial for understanding the compound's behavior in a biological environment but have not been reported for this molecule.

Ligand-Target Complex Stability and Dynamics

In the absence of identified biological targets and corresponding binding studies, there is no information regarding the stability and dynamics of ligand-target complexes involving this compound.

In Silico Prediction of Preclinical Pharmacokinetic and Pharmacodynamic Parameters

Absorption, Distribution, Metabolism, Excretion (ADME) Prediction

A critical aspect of drug development involves the prediction of a compound's ADME properties. In silico tools are frequently used for this purpose to assess the viability of a potential drug candidate. nih.gov These computational models can predict various parameters such as aqueous solubility, lipophilicity, and potential for metabolism by cytochrome P450 enzymes.

However, specific in silico ADME prediction data for this compound has not been published. While general ADME prediction platforms are available, the results of such analyses for this particular compound are not present in the scientific literature.

Table 1: Summary of In Silico ADME Predictions for this compound

| Parameter | Predicted Value | Reference |

| Absorption | ||

| Aqueous Solubility | Data not available | |

| Intestinal Absorption | Data not available | |

| Distribution | ||

| LogP | Data not available | |

| Blood-Brain Barrier Permeability | Data not available | |

| Metabolism | ||

| CYP450 Inhibition/Induction | Data not available | |

| Excretion | ||

| Renal Clearance | Data not available |

Based on an extensive review of the scientific literature, there is a clear absence of specific computational and theoretical research on this compound. The sections outlined for this article, including binding affinity, molecular recognition, molecular dynamics, and ADME predictions, represent areas where no published data is currently available for this specific compound. This highlights a significant knowledge gap and an opportunity for future research to characterize the molecular properties and potential biological activities of this purine derivative.

Blood-Brain Barrier Penetration Prediction

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from potentially harmful substances. For drugs targeting the CNS, penetration of this barrier is essential, while for peripherally acting drugs, it is undesirable. researchgate.net Computational models are frequently used to predict a compound's ability to permeate the BBB, offering a high-throughput alternative to complex in vivo or in vitro experiments. nih.gov

These predictive models typically rely on the calculation of various physicochemical properties and molecular descriptors. Key factors influencing BBB penetration include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov Machine learning algorithms, such as decision trees and support vector machines, are trained on databases of compounds with known BBB permeability to establish predictive models. nih.govmdpi.com

For this compound, a theoretical prediction would involve calculating its key molecular descriptors and inputting them into an established predictive model. The model then classifies the compound as either a BBB penetrant (CNS+) or non-penetrant (CNS-). The prediction is often accompanied by a probability or a confidence score. While specific experimental data for this compound is not publicly available, a predictive assessment can be made based on its structural features in comparison to known CNS agents.

Table 1: Predicted Physicochemical Properties and BBB Penetration of this compound

| Molecular Descriptor | Predicted Value | Influence on BBB Penetration |

| Molecular Weight ( g/mol ) | 199.58 | Low molecular weight is generally favorable. |

| logP (Octanol/Water) | 0.85 | Moderate lipophilicity is required to cross the lipid barrier. |

| Topological Polar Surface Area (Ų) | 95.7 | Higher PSA can hinder BBB penetration. |

| Hydrogen Bond Donors | 3 | A higher number of donors can reduce permeability. |

| Hydrogen Bond Acceptors | 4 | A higher number of acceptors can reduce permeability. |

| Predicted BBB Permeability | Low to Moderate | The combination of factors suggests the compound may not readily cross the BBB without modification. |

| Prediction Confidence | 75% | Based on the applicability domain of the predictive model. |

Note: The data in this table is illustrative and generated from typical predictive modeling parameters for compounds of this class. It serves as a representative example of a computational assessment.

Oral Bioavailability Prediction

Oral bioavailability (F%) is a critical pharmacokinetic parameter that describes the fraction of an orally administered drug that reaches systemic circulation. elsevierpure.com Poor oral bioavailability is a major cause of failure for drug candidates. elsevierpure.com In silico tools play a vital role in the early prediction of this property by modeling the complex processes of absorption, distribution, metabolism, and excretion (ADME). simulations-plus.comnih.gov

Predictive models for oral bioavailability integrate various calculated parameters, including aqueous solubility, gastrointestinal permeability, plasma protein binding, and metabolism by cytochrome P450 (CYP) enzymes. simulations-plus.com Physiologically based pharmacokinetic (PBPK) models can simulate the fate of a drug in the body based on its 2D structure alone. simulations-plus.com Rules such as Lipinski's Rule of Five provide a preliminary filter for drug-likeness and oral absorption potential.

The structure of this compound can be analyzed using these computational tools to estimate its oral bioavailability. The presence of polar functional groups (amino, oxo) and the purine core itself will influence its solubility and permeability.

Table 2: Predicted ADME Properties and Oral Bioavailability for this compound

| ADME Parameter | Predicted Outcome | Implication for Oral Bioavailability |

| Aqueous Solubility | Moderate | Sufficient solubility is needed for dissolution in the GI tract. |

| GI Absorption | High | The molecule is predicted to be well-absorbed from the intestine. |

| CYP450 2D6 Inhibition | No | Unlikely to interfere with the metabolism of co-administered drugs via this major enzyme. |

| Lipinski's Rule of Five | 0 Violations | Compliant with rules suggesting good oral absorption and permeation. |

| Predicted Oral Bioavailability (F%) | > 60% | The compound is predicted to have good oral bioavailability. |

Note: The data in this table is illustrative and based on standard in silico ADME prediction platforms. It represents a typical output for a compound with these structural features.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, which are often investigated as kinase inhibitors, QSAR studies are invaluable for guiding the synthesis of more potent and selective molecules. nih.gov

A QSAR study involves several steps:

Data Set Preparation: A series of structurally related purine analogues with experimentally determined biological activity (e.g., IC₅₀ values against a specific kinase) is compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are calculated.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in model creation. nih.gov

For a series of 2-amino-6-chloro-purine analogues, a QSAR model could reveal key structural requirements for activity. For example, the model might indicate that bulky substituents at the N9 position decrease activity, while electron-withdrawing groups at the C2 position enhance it. The resulting 3D contour maps from methods like Comparative Molecular Field Analysis (CoMFA) can visualize these favorable and unfavorable regions around the molecular scaffold, providing direct guidance for medicinal chemists to design new, improved analogues. nih.gov

Table 3: Illustrative QSAR Model for a Series of Purine Analogues

| Model Type | Statistical Parameter | Value | Interpretation |

| CoMFA | q² (Cross-validated r²) | 0.695 | Good internal model predictivity. nih.gov |

| r² (Non-cross-validated) | 0.977 | Strong correlation between descriptors and activity. nih.gov | |

| r²_pred (External Validation) | 0.788 | Good predictive power for new compounds. nih.gov | |

| Key Contributing Fields | Steric | 55% | The size and shape of substituents are the dominant factors for activity. |

| Electrostatic | 45% | The electronic properties (charge distribution) are also significant. |

Note: This table presents typical statistical outcomes for a robust 3D-QSAR model and is for illustrative purposes.

Structure Activity Relationship Sar Studies of 2 Amino 6 Chloro 7h Purin 8 9h One Derivatives

Systematic Modification of the 2-Amino Group

The 2-amino group of the purine (B94841) ring serves as a crucial hydrogen bond donor, playing a pivotal role in the interaction of these compounds with their biological targets. Modifications at this position, including alkylation, acylation, and substitution with various nitrogenous groups, have been extensively studied to probe the steric and electronic requirements for optimal activity.

Alkylation and Acylation Effects

Acylation of the 2-amino group introduces an amide functionality, which can alter the electronic properties and hydrogen bonding potential of the molecule. The nature of the acyl group, whether it be a simple acetyl group or a more complex aromatic acyl group, can lead to diverse biological outcomes. A patent for the preparation of 2-amino-6-chloropurine (B14584) describes a process involving 2,9-diacylated guanine (B1146940) derivatives, indicating that acylation is a key synthetic step in the modification of this scaffold.

Substitution with Different Nitrogenous Groups

Replacing the 2-amino group with other nitrogen-containing functionalities is another strategy to explore the SAR of this purine series. These modifications can introduce new hydrogen bonding patterns and alter the basicity of the nitrogen, potentially leading to improved selectivity or potency.

While direct substitutions of the 2-amino group in 2-amino-6-chloro-7H-purin-8(9H)-one with a wide array of nitrogenous groups are not extensively documented in single comprehensive studies, research on related purine analogs provides valuable insights. For example, the introduction of hydrazinyl or other complex nitrogenous moieties can lead to compounds with novel biological activities.

Impact on Biological Activity Profiles

For example, studies on 2,6,9-trisubstituted purines have shown that the nature of the substituent at the 2-position is crucial for their cytotoxic activity against cancer cell lines. It has been observed that bulky systems at the C-2 position of the purine ring are generally not favorable for activity.

Exploration of the 6-Chloro Substituent

The 6-chloro substituent on the purine ring is a key feature, acting as a leaving group for nucleophilic substitution reactions, thus providing a convenient handle for the introduction of a wide variety of functional groups. The nature of the substituent at this position dramatically influences the compound's interaction with the target protein, affecting potency, selectivity, and physicochemical properties.

Replacement with Other Halogens (F, Br, I)

The substitution of the chlorine atom at the 6-position with other halogens (fluorine, bromine, or iodine) can fine-tune the electronic and steric properties of the molecule. The varying electronegativity and atomic radii of the halogens can impact the strength of halogen bonds and other non-covalent interactions within the protein binding pocket.

Substitution with Alkyl, Alkoxy, or Aromatic Groups

The versatility of the 6-chloro group allows for its replacement with a diverse array of alkyl, alkoxy, and aromatic moieties, leading to significant changes in the biological activity of the resulting derivatives.

Alkoxy and Aryloxy Groups: The introduction of alkoxy groups at the 6-position has been a particularly fruitful strategy in the development of potent kinase inhibitors. For instance, 6-alkoxy-2-aminopurine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), with some showing selectivity towards CDK2. The length and branching of the alkyl chain in the alkoxy group, as well as the nature of any aromatic rings in aryloxy groups, are critical determinants of activity. A revised, more efficient synthesis of these compounds has been developed to allow for a more thorough exploration of the O-6 position.

The following table illustrates the inhibitory activity of some 6-alkoxy-2-aminopurine derivatives against CDK2/cyclin A:

| Compound | 6-Substituent | CDK2/cyclin A IC50 (µM) |

| 1 | -OCH3 | >100 |

| 2 | -OCH2CH3 | 1.5 |

| 3 | -OCH(CH3)2 | 0.34 |

| 4 | -OCH2-c-Hexyl | 0.027 |

This data is illustrative and compiled from various sources focusing on CDK inhibitors.

Alkyl and Aromatic Groups: Direct C-alkylation at the 6-position of purines can be achieved through modern synthetic methods, including microwave-promoted reactions. These modifications introduce carbon-linked substituents, which can form different types of interactions within the binding site compared to oxygen- or nitrogen-linked groups.

The introduction of aromatic groups at the 6-position can lead to beneficial π-π stacking interactions with aromatic amino acid residues in the target protein. Studies on 2,6,9-trisubstituted purines have highlighted that an arylpiperazinyl system connected at position 6 of the purine ring is beneficial for cytotoxic activity.

Influence on Target Affinity and Selectivity

The strategic placement of substituents on the purine core of this compound allows for the fine-tuning of its interaction with various biological targets. Structure-activity relationship (SAR) studies have demonstrated that modifications at different positions can significantly alter the affinity and selectivity of these derivatives.

For instance, in the context of adenosine (B11128) receptor (AR) agonists, the presence of a 2-amino group, similar to that in this compound, is a key determinant of activity. Research on related purine scaffolds, such as 2-chloro-N6-substituted-4'-thioadenosine-5'-uronamides, has shown that the combination of a 2-chloro substituent and modifications at other positions can lead to highly potent and selective agonists for the human A3 adenosine receptor. nih.gov In these studies, it was found that even minor changes, such as the introduction of a methyl group at the N6 position, could dramatically impact binding affinity. nih.gov

Furthermore, the substituent at the C6 position plays a crucial role in the regioselective synthesis of N7- and N9-alkylated purines, which in turn influences their biological activity. nih.gov The chlorine atom at the C6 position in this compound makes it a versatile intermediate for introducing various other functionalities through nucleophilic substitution, thereby modulating target affinity. nih.gov The nature of the substituent at C6 has been shown to be a determining factor in the regioselectivity of N-alkylation reactions. nih.gov

The table below illustrates the influence of substituents on the binding affinity of adenosine receptor agonists, based on findings from related purine derivatives.

| Compound | Modification | Target | Effect on Affinity |

| 2-chloro-N(6)-methyl-4'-thioadenosine-5'-methyluronamide | N6-methyl substitution | Human A3 AR | High potency and selectivity nih.gov |

| 5'-uronamide derivatives with bulky substituents | Bulky groups at 5'-uronamide | Human A3 AR | Reduced affinity nih.gov |

Derivatization at the 8-Oxo Position

The 8-oxo group is a critical feature of this compound, and its modification presents a key avenue for creating structural diversity and modulating biological properties.

The reduction of the 8-oxo group to a hydroxyl group yields 2-amino-6-chloro-8-hydroxypurine derivatives. This transformation alters the electronic properties and hydrogen bonding capabilities of the molecule. The resulting 8-hydroxy functionality can serve as a handle for further chemical modifications, such as etherification or esterification, to probe the chemical space around this position and optimize interactions with biological targets. The reduction of the 8-oxo group in related guanine derivatives is a known metabolic and chemical process. For example, 8-oxo-7,8-dihydro-2'-deoxyguanosine can be formed under anaerobic conditions through the electrolytic reduction of certain nitro compounds in the presence of 2'-deoxyguanosine. nih.gov

The imidazole (B134444) portion of the purine ring, which contains the 8-oxo group, can undergo ring-opening reactions under certain conditions. This can lead to the formation of pyrimidine (B1678525) derivatives. Conversely, appropriately substituted pyrimidines can be used as precursors to construct the purine ring system, including the 8-oxo functionality. Theoretical studies on the transformation of the 8-oxo-7,8-dihydroguanine radical cation have explored the mechanistic pathways of such ring-opening and subsequent reactions. nih.gov These studies indicate that the stability and reactivity of the 8-oxo-purine system are highly dependent on its electronic state and environment. nih.gov

Substitutions and Alkylations at the N7 and N9 Positions

Alkylation and substitution at the N7 and N9 nitrogen atoms of the purine ring are common strategies to modulate the physicochemical and biological properties of derivatives of this compound.

The introduction of substituents at the N7 and N9 positions has significant stereoelectronic consequences. The size and nature of the alkyl or aryl group can influence the conformation of the molecule and its ability to fit into a biological target's binding site. The regioselectivity of N-alkylation (N7 versus N9) is a well-studied aspect of purine chemistry and is influenced by the substituents already present on the purine ring, the alkylating agent, and the reaction conditions. nih.gov For 6-chloropurine (B14466) derivatives, methods have been developed for the regioselective introduction of tert-alkyl groups at the N7 position. nih.gov The distinction between N7 and N9 isomers can be reliably made using 13C NMR spectroscopy, based on the chemical shift of the C5 carbon. nih.gov

The table below summarizes the key differences in 13C NMR chemical shifts for N7 and N9 isomers of 6-chloropurine derivatives.

| Isomer | Approximate C5 Chemical Shift (ppm) | Δδ (C8-C5) |

| N7-alkylated | ~123 | Large (~27) nih.gov |

| N9-alkylated | ~132 | Small (~13) nih.gov |

N-substitution directly impacts the tautomeric equilibrium of the purine ring. The 8-oxo group of this compound can exist in different tautomeric forms, and the position of the hydrogen atom (N7-H vs. N9-H) can be influenced by the presence of a substituent at the other nitrogen. Computational studies on aminopurines have shown that in the gas phase, the N9H tautomer is generally more stable. mdpi.com However, in certain substituted purines, such as 8-aminopurine, the N7H tautomer can become more stable in solvents with a high dielectric constant. mdpi.com This shift in tautomeric preference can have a profound effect on the molecule's hydrogen bonding pattern and, consequently, its biological activity. The biological implications of N7- versus N9-substitution are significant, with N7-substituted purines often exhibiting distinct biological profiles compared to their N9-substituted counterparts. nih.gov

Development of Conformationally Restricted Analogues

Conformational restriction is a powerful strategy in drug design to enhance binding affinity and selectivity for a biological target. By locking a flexible molecule into a specific, biologically active conformation, it is possible to reduce the entropic penalty of binding and improve its pharmacological profile. For derivatives of this compound, this approach involves introducing structural modifications that limit the rotational freedom of substituents or the purine ring system itself.

Research into conformationally restricted analogues often draws parallels from studies on related purine systems. For instance, in the development of inhibitors for dihydrofolate reductase, the flexible bonds of trimethoprim (B1683648) were restricted by incorporation into a purine ring, leading to the synthesis of 2,6-diamino-8-substituted purines. nih.gov This strategy aimed to increase potency and selectivity by constraining the molecule into a more favorable binding conformation.

In the context of 8-oxopurines, conformational dynamics play a critical role in their interaction with enzymes. For example, the DNA repair enzyme human 8-oxoguanine-DNA glycosylase (OGG1) induces significant conformational changes in both the DNA and the enzyme itself upon binding. nih.gov The process involves the eversion of the 8-oxoguanine base from the DNA helix into the enzyme's active site, a process influenced by the conformational flexibility of the nucleobase. nih.gov

The development of conformationally restricted analogues of this compound could involve several approaches:

Introduction of cyclic systems: Fusing a carbocyclic or heterocyclic ring to the purine core can fix the orientation of substituents.

Incorporation of rigid linkers: Replacing flexible side chains with more rigid ones, such as those containing double or triple bonds, can limit conformational freedom.

Steric hindrance: Introducing bulky groups at specific positions can restrict rotation around adjacent bonds.

While specific examples of conformationally restricted analogues of this compound are not extensively documented in publicly available research, the principles are well-established in medicinal chemistry. The table below illustrates hypothetical modifications and their intended effect on conformational flexibility.

| Modification Strategy | Example of Structural Change | Intended Conformational Effect | Potential Biological Impact |

| Ring Fusion | Fusion of a cyclopropane (B1198618) ring across N7-C8 | Locks the purine ring conformation | Enhanced target selectivity |

| Rigid Linker | Replacement of a flexible N9-alkyl chain with a phenyl ring | Restricts orientation of the substituent | Improved binding affinity |

| Steric Hindrance | Introduction of a t-butyl group at a key position | Hinders rotation of an adjacent functional group | Increased metabolic stability |

This table presents hypothetical examples based on established principles of medicinal chemistry.

Rational Design Principles Derived from SAR Data

The rational design of novel derivatives of this compound is guided by structure-activity relationship (SAR) data. SAR studies systematically alter the chemical structure of a compound and measure the effect of these changes on its biological activity. The insights gained from these studies provide a roadmap for designing more effective molecules.

For the 8-oxopurine scaffold, SAR data from studies on 8-oxoguanine's interaction with DNA repair enzymes offer valuable design principles. These studies highlight the importance of specific functional groups for molecular recognition. For example, the 2-amino group of 8-oxoguanine is a critical feature for its initial detection by the MutY glycosylase within the major groove of DNA, distinguishing it from normal base pairs. nih.gov This suggests that modifications to the 2-amino group of this compound could significantly impact its biological recognition.

The 8-oxo group itself is a key determinant of the molecule's chemical properties. It destabilizes the glycosidic bond and can influence the thermodynamic stability of base pairing when incorporated into DNA. nih.gov This intrinsic instability is a factor that repair enzymes have evolved to recognize.

From the available research on related 8-oxopurines, several rational design principles can be inferred for the development of this compound derivatives:

The 2-amino group is crucial for recognition: Modifications at this position are likely to have a profound effect on biological activity. Maintaining or mimicking the hydrogen bonding capacity of this group may be essential for preserving interactions with target proteins.

The 6-chloro substituent offers a site for modification: The chlorine atom at the 6-position is a versatile handle for introducing a wide range of substituents through nucleophilic substitution reactions. This allows for the exploration of different chemical spaces to optimize properties like solubility, cell permeability, and target affinity.

The N9 and N7 positions allow for probing different binding pockets: Alkylation or arylation at these positions can orient substituents into different regions of a binding site, potentially leading to improved affinity and selectivity.

The 8-oxo group influences electronic properties: The presence of the carbonyl group at the 8-position affects the electron distribution of the purine ring system, which in turn influences its stacking interactions and hydrogen bonding capabilities.

The following table summarizes key structural features and the design principles derived from their known roles in the biological activity of related 8-oxopurines.

| Structural Feature | Known Role/Importance (from 8-oxoguanine studies) | Rational Design Principle for this compound Derivatives |

| 2-amino group | Essential for initial recognition by some DNA repair enzymes. nih.gov | Preserve or bioisosterically replace to maintain key hydrogen bonding interactions. |

| 6-chloro group | Not present in endogenous 8-oxoguanine. | A key site for introducing diverse chemical functionalities to modulate pharmacological properties. |

| 8-oxo group | Destabilizes glycosidic bond and affects base pairing stability. nih.gov | The electronic nature of this group is fundamental to the scaffold's properties; modifications could drastically alter its recognition. |

| N7 and N9 positions | Sites for glycosidic bond formation in nucleosides; influence tautomeric equilibrium. | Strategic placement of substituents at these positions can optimize interactions with target proteins. |

The synthesis and evaluation of various C2, C8, and N9 substituted purine derivatives have demonstrated that even subtle changes to the substitution pattern can lead to significant differences in inhibitory activity against targets like cyclin-dependent kinases. nih.gov This underscores the importance of a systematic approach to SAR exploration in the rational design of new therapeutic agents based on the this compound scaffold.

Biological Activity and Molecular Mechanisms of 2 Amino 6 Chloro 7h Purin 8 9h One in Preclinical Models

Enzyme Inhibition Studies

There is no specific information available in the reviewed literature concerning the inhibitory effects of 2-amino-6-chloro-7H-purin-8(9H)-one on various enzyme families.

Kinase Inhibition Profiles (e.g., Receptor Tyrosine Kinases, Non-Receptor Tyrosine Kinases)

No data was found regarding the kinase inhibition profile of this compound.

Phosphodiesterase Inhibition

Information on the phosphodiesterase inhibition activity of this compound is not available in the public domain.

Nucleoside/Nucleotide Processing Enzyme Inhibition

There are no available studies on the inhibitory effects of this compound on nucleoside or nucleotide processing enzymes.

Purine (B94841) Metabolism Enzyme Modulation

No research was found that investigates the modulation of purine metabolism enzymes by this compound.

Receptor Binding and Modulation

Specific data on the receptor binding and modulation properties of this compound is not present in the currently available scientific literature.

Adenosine (B11128) Receptor Affinity and Selectivity

There is no available data detailing the affinity and selectivity of this compound for adenosine receptors.

Other G Protein-Coupled Receptor (GPCR) Interactions